6,8-dibromo-2-methylquinolin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
881668-95-7 |
|---|---|
Molecular Formula |
C10H8Br2N2 |
Molecular Weight |
315.99 g/mol |
IUPAC Name |
6,8-dibromo-2-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8Br2N2/c1-5-9(13)3-6-2-7(11)4-8(12)10(6)14-5/h2-4H,13H2,1H3 |
InChI Key |
MSYCFHHIMHYTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1N)Br)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6,8 Dibromo 2 Methylquinolin 3 Amine and Analogous Structures
Synthetic Routes to 6,8-Dibromo-2-methylquinolin-3-amine Precursors and Closely Related Quinolines
The construction of the this compound framework relies on the formation of the quinoline (B57606) ring system from appropriately substituted precursors. The primary precursor of interest is 2-amino-3,5-dibromobenzaldehyde (B195418), a compound that can be synthesized from o-nitrobenzaldehyde through a reduction of the nitro group followed by bromination. google.comgoogle.com Various synthetic strategies can then be employed to build the pyridine (B92270) ring onto this substituted aniline (B41778) derivative.
Cyclic Condensation and Annulation Reactions
Cyclic condensation and annulation reactions are the most common and direct methods for constructing the quinoline ring. These reactions typically involve the formation of two new bonds between a substituted aniline and a carbonyl-containing compound.
The Friedländer synthesis is a classical and versatile method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. daneshyari.comnih.govresearchgate.net This reaction can be catalyzed by either acids or bases. nih.gov
Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second mechanism suggests the initial formation of a Schiff base between the amine and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring. daneshyari.com
A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then react with active methylene (B1212753) compounds to yield quinolines. nih.gov This domino reaction circumvents the often-limited availability of substituted 2-aminobenzaldehydes. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 2-Aminoaryl aldehyde/ketone | Ketone with α-methylene group | Acid or Base | Substituted Quinoline |
| 2-Nitrobenzaldehyde | Active Methylene Compound | Fe/AcOH | Substituted Quinoline |
A specific application of the Friedländer synthesis towards the target scaffold involves the reaction of 2-amino-3,5-dibromobenzaldehyde with a β-dicarbonyl compound like acetylacetone. While not directly yielding the 3-amino derivative, this reaction provides a pathway to similarly substituted quinolines. For instance, the condensation of 2-amino-3,5-dibromobenzaldehyde with various acetophenones in the presence of aqueous sodium hydroxide (B78521) leads to the formation of 2-(aryl)-6,8-dibromoquinolines. amazonaws.com This highlights the feasibility of using 2-amino-3,5-dibromobenzaldehyde as a key precursor in Friedländer-type condensations. amazonaws.com
To obtain the desired 2-methyl-3-amino substitution pattern, a logical extension would be the reaction of 2-amino-3,5-dibromobenzaldehyde with an α-amino ketone, such as aminoacetone or its protected derivatives.
| Reactant 1 | Reactant 2 | Product |
| 2-Amino-3,5-dibromobenzaldehyde | Acetylacetone | 3-Acetyl-6,8-dibromo-2-methylquinoline |
| 2-Amino-3,5-dibromobenzaldehyde | Aryl Acetophenones | 2-Aryl-6,8-dibromoquinoline |
One-pot methodologies offer significant advantages in terms of efficiency and sustainability. A one-pot, three-component condensation reaction involving an aldehyde, an amine, and a compound with an acidic proton, such as tetrahydroquinoline, can be used to synthesize N-Mannich bases of tetrahydroquinolines. nih.gov This demonstrates the potential for multicomponent strategies in the synthesis of complex quinoline derivatives.
More directly related to the target structure, a one-pot synthesis of 2-aminoquinoline-based alkaloids has been developed from acetonitrile. rsc.orgbeilstein-journals.org This process involves the conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, followed by a reductive cyclization to yield 2-aminoquinolines. rsc.orgbeilstein-journals.org
A transition metal-free protocol for the synthesis of 3-acylquinolines has also been developed through the aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com This ring-opening and reconstruction strategy is promoted by methanesulfonic acid and sodium iodide. mdpi.com
| Starting Materials | Key Steps | Product Type |
| Aldehyde, Amine, Tetrahydroquinoline | Mannich Reaction | N-Mannich bases of tetrahydroquinolines |
| 2-Nitrobenzaldehydes, Acetonitrile | Conversion to nitrophenyl (Z)-acrylonitriles, Reductive cyclization | 2-Aminoquinolines |
| Enaminones, Anthranils | Aza-Michael addition, Intramolecular annulation | 3-Acylquinolines |
N-(2-Aminobenzoyl)benzotriazoles have emerged as stable and versatile reagents for the synthesis of various heterocyclic compounds, including quinolines. daneshyari.comnih.govtubitak.gov.tr A novel, one-step method for the synthesis of 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines involves the reaction of N-(2-aminobenzoyl)benzotriazoles with diketones in the presence of a base such as potassium tert-butoxide. nih.govtubitak.gov.tr This reaction proceeds under mild conditions and without the need for a catalyst. nih.govtubitak.gov.tr While this method yields 4-hydroxyquinolines, it showcases the utility of N-(2-aminobenzoyl)benzotriazoles as precursors for substituted quinoline rings.
| Reactant 1 | Reactant 2 | Base | Product |
| N-(2-Aminobenzoyl)benzotriazole | Diketone | tert-BuOK | 3-Acyl-2-alkyl(aryl)-4-hydroxyquinoline |
Catalytic Synthetic Strategies
Catalysis plays a crucial role in modern organic synthesis, offering pathways to products with high efficiency and selectivity. Various catalytic systems have been developed for the synthesis of quinolines.
Copper-catalyzed C-N bond formation has been demonstrated using a tridentate (NNN)-copper catalyst for the reaction of anilines with diazo compounds. nih.gov This method provides a route to α-amino acid derivatives. nih.gov Another copper-catalyzed approach involves the reaction of 2-aminobenzyl alcohol with aryl ketones to produce quinolines, where the alcohol serves as an in situ source of the aldehyde. researchgate.net
Metal-free catalytic systems have also been developed. For instance, molecular iodine can catalyze the reaction of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines to form functionalized quinolines. acs.orgnih.gov This reaction proceeds via the functionalization of a C(sp³)–H bond and subsequent tandem cyclization. acs.orgnih.gov
| Catalyst System | Reactants | Product Type |
| (NNN)-Copper Complex | Anilines, Diazo Compounds | α-Amino Acid Derivatives |
| Copper Catalyst | 2-Aminobenzyl alcohol, Aryl ketones | Quinolines |
| Molecular Iodine | 2-Methylquinolines, 2-Styrylanilines | Functionalized Quinolines |
Vilsmeier Reaction for Halogenated Quinoline Carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netchemijournal.com This reaction can be employed to synthesize quinoline-carbaldehyde derivatives, which are valuable intermediates for further functionalization.
Specifically, acetanilides can be converted into 2-chloroquinoline-3-carbaldehydes in good yields by treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). rsc.orgresearchgate.net The reaction proceeds through the conversion of the acetanilide (B955) into an imidoyl chloride and then to an N-(α-chlorovinyl)aniline. rsc.org This enamine intermediate is subsequently diformylated at the β-position and cyclizes to the chloroquinolinecarbaldehyde. rsc.org The presence of electron-donating groups on the N-arylacetamide generally leads to good yields of the corresponding quinolines. researchgate.net
The Vilsmeier-Haack reaction has also been utilized for the double formylation of certain quinoline derivatives. nih.gov However, it's important to note potential limitations, such as the thermal instability of the Vilsmeier intermediate, especially in large-scale reactions, and the reaction of hydroxyl-substituted quinolines with the reagent. nih.gov
Direct One-Pot Synthesis Approaches for Dibromoquinolines
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of substituted quinolines.
For instance, a one-pot synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines from substituted 2-iodoanilines and 2,3-dihydro-1H-pyrrole has been achieved using palladium catalysis in a microwave reactor. researchgate.net Another example is the chemoenzymatic one-pot process for the synthesis of tetrahydroisoquinolines, which combines a laccase/TEMPO-mediated oxidation of benzylic alcohols with a Pictet-Spengler reaction. mdpi.com While not directly applicable to this compound, these examples highlight the potential for developing direct, one-pot routes to this target molecule.
The synthesis of dibromoquinolines has been achieved through multi-step sequences, such as the Limpach-Knorr approach starting from p-bromoaniline, followed by cyclization, methylation, and bromination. nih.gov While not a one-pot process, this demonstrates a viable route to dibrominated quinoline cores.
Derivatization and Functionalization of the 6,8-Dibromo-2-methylquinoline (B8617807) Core
The presence of two bromine atoms on the 6,8-dibromo-2-methylquinoline core provides valuable handles for further chemical transformations, enabling the synthesis of a wide array of derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.cayoutube.com These reactions are widely used to functionalize haloquinolines.
In the context of dibromoquinolines, regioselectivity in cross-coupling reactions is a key consideration. nih.gov For example, studies on 5,7-dibromoquinoline (B1595614) have shown that Suzuki coupling can be directed to occur preferentially at the 4-position. nih.gov The choice of catalyst, base, and solvent can significantly influence the outcome, allowing for either mono- or di-coupling. nih.gov
A general catalytic cycle for palladium-catalyzed cross-coupling involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with an organometallic reagent (e.g., a boronic acid in the Suzuki reaction) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The reaction tolerates a wide range of functional groups, making it a highly versatile method for the derivatization of the 6,8-dibromo-2-methylquinoline core. uwindsor.ca
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide or triflate with an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely employed due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.govsigmaaldrich.com
The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org In the context of dihalogenated quinolines, such as this compound, the Suzuki-Miyaura reaction offers a pathway to introduce aryl, heteroaryl, alkyl, or alkenyl groups at the C6 and C8 positions. For instance, the reaction of 2-aryl-6-bromo-8-(alkynyl)quinolin-4-ones with arylboronic acids leads to the formation of 2,4,8-trisubstituted pyrrolo[3,2,1-ij]quinolin-6-ones. tubitak.gov.tr
The reactivity of different halogen substituents can be influenced by their electronic and steric environment, allowing for selective or sequential couplings. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. For example, various phosphine (B1218219) ligands like SPhos and XPhos have been shown to be effective in the Suzuki-Miyaura coupling of challenging substrates like unprotected ortho-bromoanilines. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Quinolines
| Starting Material | Coupling Partner | Catalyst/Ligand | Product | Reference |
| 2-aryl-6-bromo-8-(alkynyl)quinolin-4-one | Arylboronic acid | Not specified | 2,4,8-trisubstituted pyrrolo[3,2,1-ij]quinolin-6-one | tubitak.gov.tr |
| ortho-bromoanilines | Various boronic esters | Pd(OAc)₂ / SPhos or XPhos | ortho-substituted anilines | nih.gov |
| 4-chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | Coupled product | nih.gov |
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is instrumental in introducing alkynyl functionalities onto the quinoline scaffold.
In the case of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, selective Sonogashira coupling has been demonstrated. tubitak.gov.tr Using a Pd/C-PPh₃–CuI catalyst system, the reaction with terminal alkynes such as phenylacetylene (B144264) or 3-butyn-1-ol (B147353) resulted in the exclusive formation of the 8-alkynylated quinolin-4(1H)-one derivatives. tubitak.gov.trtubitak.gov.tr This regioselectivity highlights the difference in reactivity between the bromine atoms at the C6 and C8 positions, likely influenced by the proximity of the C8-Br bond to the heterocyclic ring's nitrogen atom. tubitak.gov.tr
Interestingly, the choice of the palladium source can alter the outcome. When PdCl₂(PPh₃)₂ was used as the catalyst, double substitution occurred, yielding the 6,8-dialkynyl derivatives. tubitak.gov.tr This demonstrates the tunability of the reaction's selectivity based on the specific catalytic system employed.
Table 2: Catalyst Effect on Sonogashira Coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones
| Catalyst System | Outcome | Reference |
| Pd/C-PPh₃–CuI | Exclusive 8-alkynylation | tubitak.gov.trtubitak.gov.tr |
| PdCl₂(PPh₃)₂ | 6,8-dialkynylation | tubitak.gov.tr |
Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.org It is a highly versatile method known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The reaction mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Organostannanes are air-stable and can be readily prepared, contributing to the reaction's accessibility. libretexts.org The reactivity of the organotin reagent is a key factor, with alkynylstannanes being among the most reactive. wikipedia.org While specific examples for "this compound" are not detailed in the provided context, the principles of the Stille reaction suggest its applicability for introducing a variety of substituents at the bromo-positions of the quinoline ring. The reaction's broad scope allows for the coupling of sp²-hybridized groups like vinyl and aryl moieties. wikipedia.org
Transformations Involving Bromine Substituents
The bromine atoms on the quinoline ring are not only sites for cross-coupling reactions but can also be involved in other transformations. The regioselective bromination of quinolines can be achieved under specific conditions. For example, bromination of quinoline in the presence of an aluminum chloride complex can lead to substitution in the benzenoid ring, yielding 5-bromo- and subsequently 5,8-dibromoquinoline. researchgate.net Further bromination can lead to tribrominated products. researchgate.net
These bromo-derivatives are valuable synthetic intermediates. For instance, they can be used in subsequent nucleophilic substitution reactions or serve as precursors for organometallic reagents. The differential reactivity of the bromine atoms in a dibrominated quinoline can be exploited for selective functionalization, as seen in the Sonogashira coupling. tubitak.gov.tr
Introduction of Diverse Functionalities (e.g., Chalcone (B49325) Appending)
The quinoline core can be further functionalized by introducing various moieties, such as chalcones. Chalcones are bi-functional molecules that can be synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone. nih.gov These structures are of interest due to their diverse biological activities. nih.govacs.org
Quinoline-chalcone hybrids can be synthesized by coupling a quinoline derivative with a chalcone unit. nih.govexlibrisgroup.com One synthetic approach involves the reaction of chalcones with a halo-substituted quinoline, such as 4,7-dichloroquinoline, in the presence of an acid catalyst to yield novel quinoline derivatives. researchgate.net This strategy allows for the combination of the pharmacophoric features of both quinolines and chalcones into a single molecule. The chalcone moiety itself can be readily modified, allowing for the creation of a diverse library of quinoline-chalcone hybrids. nih.gov
Oxidative Aromatization Reactions
Oxidative aromatization is a key step in many quinoline syntheses, converting a partially saturated heterocyclic ring into a fully aromatic quinoline system. This transformation is often the final step in multi-step synthetic sequences.
One notable method involves the aerobic oxidative aromatization of simple aliphatic alcohols and anilines catalyzed by a Pd(OAc)₂/2,4,6-Collidine/Brønsted acid system. nih.govacs.org This protocol provides a direct route to diversely substituted quinoline derivatives in high yields and with broad functional group tolerance. nih.govacs.org The mechanism is proposed to involve the palladium-catalyzed coupling followed by an oxidative process that leads to the aromatic quinoline ring. mdpi.com Other methods for oxidative aromatization include the use of silver salts which can facilitate both oxidative cyclization and aromatization. mdpi.com Furthermore, metal-free oxidative cross-coupling reactions have been developed, where an activating agent like Tf₂O can also act as an oxidant for the final aromatization step. nih.gov
Mechanochemical Synthesis of Quinoline Derivatives
Mechanochemistry offers an environmentally friendly, solvent-free alternative for the synthesis of quinoline derivatives. nih.gov This technique involves the use of mechanical force, such as grinding or milling, to initiate chemical reactions.
An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinolines. nih.govcolab.ws This method utilizes appropriately designed aniline derivatives in an oxidative annulation reaction, achieving good yields without the need for solvents. nih.govcolab.ws A significant advantage of this approach is its operational simplicity and mild reaction conditions. nih.gov Furthermore, the iodine used as an activator can remain in the quinoline product, allowing for further functionalization. nih.govcolab.ws Another example is the iron(II) phthalocyanine-catalyzed photo-thermo-mechanochemical synthesis of quinolines, which provides a green alternative to traditional thermal methods. organic-chemistry.org
Advanced Methodologies for Structural Elucidation of 6,8 Dibromo 2 Methylquinolin 3 Amine and Its Derivatives
X-ray Crystallography for Molecular Conformation and Crystal Packing Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into molecular geometry, bond lengths, bond angles, and the non-covalent interactions that govern crystal packing.
Detailed crystallographic studies have been performed on derivatives such as 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone and 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, providing a blueprint for the structural framework of this class of compounds. nih.govmdpi.com
In the case of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one , the compound crystallizes in the monoclinic P2₁/n space group. mdpi.com Its crystal structure is characterized by pairs of molecules linked through bifurcated C-H···O contacts. mdpi.com These pairs are further assembled into zig-zag supramolecular chains by C-H···π interactions. mdpi.com
The crystallographic data for these derivatives are summarized in the table below.
Interactive Table: Crystallographic Data for Derivatives of 6,8-Dibromo-2-methylquinoline (B8617807)
| Parameter | 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone nih.gov | 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one mdpi.com |
|---|---|---|
| Chemical Formula | C₁₂H₉Br₂NO | C₁₆H₇Br₂NO |
| Molecular Weight | 343.02 | 388.99 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 9.7549 (5) | 10.1368 (4) |
| b (Å) | 11.1719 (6) | 7.2343 (3) |
| c (Å) | 11.5629 (5) | 17.5841 (7) |
| α (°) | 99.043 (4) | 90 |
| β (°) | 93.330 (4) | 96.657 (2) |
| γ (°) | 111.733 (5) | 90 |
| Volume (ų) | 1146.69 (10) | 1279.79 (9) |
| Z | 4 | 4 |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and number of unique nuclei in a structure.
For the derivative 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one , ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃). mdpi.com The ¹H NMR spectrum shows distinct signals for each of the aromatic protons, with their chemical shifts and coupling patterns confirming their positions on the fused ring system. mdpi.com For instance, the spectrum displays a singlet at 8.24 ppm corresponding to the H-10 proton and a doublet at 7.99 ppm (J = 2 Hz) assigned to the H-2 proton. mdpi.com
The ¹³C NMR spectrum complements this data, showing sixteen distinct carbon signals, which accounts for all carbon atoms in the molecule. mdpi.com The signal at δ 190.3 ppm is characteristic of the ketone carbonyl carbon (C=O), while the remaining signals in the aromatic region confirm the complex heterocyclic structure. mdpi.com
Interactive Table: ¹H NMR Data for 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one (400 MHz, CDCl₃) mdpi.com
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.24 | s | H-10 |
| 8.19 | d (J=8 Hz) | H-14 |
| 8.18 | s | H-6 |
| 7.99 | d (J=2 Hz) | H-2 |
| 7.85 | d (J=7.5 Hz) | H-17 |
| 7.73 | t (J=6 Hz) | H-15 |
Interactive Table: ¹³C NMR Data for 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one (100 MHz, CDCl₃) mdpi.com
| Chemical Shift (δ, ppm) |
|---|
Utilisation of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. These absorptions appear as bands in an IR spectrum, providing a molecular fingerprint.
The IR spectrum of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one provides clear evidence for its key functional groups. mdpi.com A strong absorption band at 1711 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone group. mdpi.com The presence of the quinoline (B57606) and benzene (B151609) rings is confirmed by aromatic C=C stretching vibrations observed around 1625 cm⁻¹. mdpi.com The C=N stretch of the quinoline ring is assigned to the band at 1483 cm⁻¹, and the characteristic C-Br stretching vibration is found in the fingerprint region at 676 cm⁻¹. mdpi.com
Interactive Table: Key IR Absorption Bands for 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one mdpi.com
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 1711 | C=O (Ketone) |
| 1625 | Aromatic C=C |
| 1483 | C=N (Quinoline) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, can offer valuable clues about its structure.
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) was employed to confirm the elemental composition of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one . mdpi.com The analysis yielded an experimental m/z value of 387.8971 for the protonated molecule ([M+H]⁺), which is in excellent agreement with the theoretical value of 387.8967 calculated for the formula C₁₆H₈Br₂NO⁺. mdpi.com
A crucial feature of the mass spectrum is the isotopic peak pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. For a dibrominated compound, this results in a characteristic isotopic cluster for the molecular ion with a peak ratio of approximately 1:2:1 for M, M+2, and M+4. The observed ratio of isotopic peaks for the derivative, with major peaks at m/z 387.8971, 389.8947, and 391.8926, corresponds to the theoretical distribution for a molecule containing two bromine atoms, providing definitive evidence for its dibromo-substitution. mdpi.com
Interactive Table: Mass Spectrometry Data for 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one mdpi.com
| Parameter | Finding |
|---|---|
| Ionization Mode | ESI+ |
| Molecular Ion | [C₁₆H₇Br₂NO + H]⁺ |
| Theoretical m/z | 387.8967 |
| Experimental m/z | 387.8971 |
| Isotopic Pattern | The observed isotopic peak ratio corresponds to a dibrominated compound. |
Computational Chemistry and in Silico Investigations on 6,8 Dibromo 2 Methylquinolin 3 Amine Derivatives and Analogues
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interactions between a ligand, such as a quinoline (B57606) derivative, and a biological target, typically a protein or nucleic acid.
Protein Binding Affinity and Mechanisms
Molecular docking studies have been extensively used to evaluate the binding affinity of quinoline derivatives to various protein targets. For instance, docking studies on quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response (DDR) kinases, such as ATM, ATR, and DNA-PKcs, have revealed their potential as selective inhibitors. mdpi.com These studies suggest that the quinoline nitrogen often plays a crucial role by binding to the hinge region of kinases, acting as competitive inhibitors of ATP. mdpi.com
In other research, quinoline derivatives have been docked against the active site of HIV reverse transcriptase, with some compounds showing high binding affinity. nih.gov Similarly, docking of quinoline derivatives against target proteins of Bacillus subtilis has demonstrated favorable binding energies, suggesting their potential as antibacterial agents. nih.gov The binding energy, often expressed in kcal/mol, provides a quantitative measure of the affinity, with more negative values indicating stronger binding. For example, docking scores for some quinoline derivatives against HIV reverse transcriptase have been reported to be as high as -10.67 kcal/mol. nih.gov
The mechanism of action for many quinoline derivatives involves their ability to bind with DNA, inhibit its synthesis, and induce oxidative stress, making them promising candidates for various therapeutic applications. researchgate.net
DNA Interaction Modeling
The planar nature of the quinoline ring system makes it an ideal candidate for intercalation into DNA. researchgate.net Molecular docking has been employed to model these interactions. For example, a study on 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, a structural analogue, showed its potential to act as a DNA intercalator. mdpi.com The docking pose revealed that the molecule orients itself between guanine (B1146940) and cytosine base pairs, engaging in π-π stacking interactions. mdpi.com The calculated interface score of -10.89 kcal/mol for this interaction indicates a strong potential for efficient DNA intercalation. mdpi.com
Furthermore, docking studies of indolo[2,3-b]quinoline derivatives with a DNA model have shown that these compounds can form hydrogen bonds with the deoxyribose and phosphate (B84403) groups of the DNA backbone, further stabilizing the interaction. mdpi.com
Identification of Binding Motifs and Active Site Interactions
A key outcome of molecular docking is the identification of specific interactions between the ligand and the active site of the target. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. rsc.org For quinoline derivatives targeting kinases, interactions with key amino acid residues in the hinge region are often observed. mdpi.com In the case of HIV reverse transcriptase inhibitors, quinoline derivatives have been shown to interact with key amino acid residues within the enzyme's active site. nih.gov
Similarly, studies on quinoline-sulfonamides as inhibitors of monoamine oxidases (MAO) have identified crucial hydrogen bonds with tyrosine residues (TYR444 and TYR69 in MAO-A; TYR434 and TYR60 in MAO-B) and π-alkyl or π-π interactions between the quinoline ring and other amino acid residues like LEU171 and TRP388. rsc.org These detailed interaction patterns are vital for understanding the binding mode and for the rational design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the flexibility of both the protein and the ligand over time. tandfonline.com These simulations, often run for nanoseconds, can validate the interactions predicted by molecular docking and reveal conformational changes that may occur upon binding. mdpi.comtandfonline.com
MD simulations of quinoline-3-carboxamide derivatives bound to various kinases have been used to establish the stability of the protein-ligand complexes. mdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is a common metric to assess stability. mdpi.com A stable RMSD suggests that the complex has reached equilibrium and the ligand remains bound in a consistent conformation. mdpi.com For example, simulations of a quinoline derivative (compound 6f) with ATM kinase showed that the protein's secondary structure remained stable throughout a 100 ns simulation. mdpi.com
Furthermore, MD simulations can reveal the flexibility of different regions of the protein through root-mean-square fluctuation (RMSF) analysis. tandfonline.com This can highlight which parts of the protein are most affected by ligand binding. tandfonline.com Studies on quinoline derivatives as VEGFR-2 inhibitors have used RMSF to show that the binding of the compound did not significantly increase the flexibility of the protein, indicating a stable interaction. tandfonline.com
Structure-Activity Relationship (SAR) Analysis in Quinoline Compound Design
Structure-Activity Relationship (SAR) analysis is a critical aspect of drug discovery that relates the chemical structure of a compound to its biological activity. nih.govpharmacy180.com For quinoline derivatives, SAR studies have provided valuable guidelines for designing more effective compounds.
Key findings from SAR studies on various quinoline analogues include:
Substitution at C-2: Modifications at the 2-position of the quinoline ring were historically considered unfavorable due to a loss of biological activity with 2-methyl and 2-hydroxyl substitutions. nih.gov However, more recent research has shown that certain ring structures between positions 1 and 2 can lead to highly active compounds. nih.gov
Substitution at C-3: A substituent at the 3-position of the quinoline ring has been identified as a critical feature for the antagonist potency of certain 4-aminoquinolines against the α2C-adrenoceptor. acs.org
Substitution at C-4: For 4-aminoquinolines, the nature of the side chain at the C-4 position is crucial for activity. pharmacy180.com
Substitution at C-6: A fluorine atom at position 6 is often beneficial for the antibacterial activity of quinolones. slideshare.net
Substitution at C-7: Piperazine, N-methyl piperazine, and pyrrolidine (B122466) ring substitutions at position 7 generally lead to active antibacterial compounds. slideshare.net
Planarity: The planarity between the 4-keto and 3-carboxylic acid groups in quinolone antibacterials is a crucial criterion for their biological activity. nih.gov
These SAR insights are instrumental in guiding the synthesis of new derivatives with improved properties. For example, a systematic SAR analysis of substituted quinolines led to the synthesis of a derivative that showed half-maximal inhibition of the immunostimulatory effect of CpG-oligodeoxynucleotides at a concentration of 0.24 nM. nih.gov
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic and structural properties of molecules with high accuracy. arabjchem.orgsubstack.com These methods can provide insights into molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior. ufms.br
Quantum chemical modeling has been applied to study the optical absorption spectra of various quinoline derivatives, including bromo-substituted ones. nih.gov These calculations, often combined with molecular dynamics, can help to understand how different substituents influence the electronic transitions and spectroscopic properties of the molecule. nih.gov
DFT-based calculations have also been used to explore the effects of substituents on the thermodynamic and electronic characteristics of quinazoline (B50416) derivatives, which are structurally related to quinolines. ufms.br These studies evaluate properties like molecular electrostatic potential (MEP) and utilize Natural Bond Orbital (NBO) analysis to understand intramolecular interactions. ufms.br Such computational approaches are valuable for predicting the chemical reactivity and stability of new compounds. arabjchem.org For instance, in a study of quinazoline derivatives, NBO analysis revealed that π-π* interactions were predominant for each compound investigated. ufms.br
Computational Analysis of Carbon-Halogen Bond Strengths (e.g., B3LYP and G3B3 levels)
The stability of halogenated aromatic compounds is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is a key metric for quantifying this strength. Density Functional Theory (DFT) methods, such as B3LYP, and composite methods like G3B3, are powerful tools for calculating BDEs.
While specific BDE values for the C-Br bonds in 6,8-dibromo-2-methylquinolin-3-amine have not been reported, studies on other brominated aromatic hydrocarbons provide valuable insights. For instance, research on brominated polycyclic aromatic hydrocarbons has benchmarked various computational methods, finding that functionals like ωB97X-D with a 6-311++G(d,p) basis set can provide reliable BDE predictions. nih.gov The G4 composite method is also highlighted for its high accuracy in predicting both BDEs and enthalpies of formation for such compounds. nih.gov
For the C-Br bonds in this compound, we can anticipate that the bond strength will be influenced by the electronic environment of the quinoline ring system. The presence of the electron-donating amine group at the 3-position and the methyl group at the 2-position would likely affect the electron density distribution across the aromatic rings, thereby influencing the C-Br bond strengths at the 6 and 8 positions. It is plausible that the two C-Br bonds would exhibit different BDEs due to their distinct positions relative to the substituents and the nitrogen atom in the heterocyclic ring.
A hypothetical computational study on this compound would involve geometry optimization of the molecule and its corresponding radicals formed by the homolytic cleavage of each C-Br bond. The energy difference between the parent molecule and the resulting radicals would yield the BDE. The table below illustrates hypothetical BDE values for analogous C-Br bonds in aromatic systems, calculated using DFT methods.
Table 1: Representative Calculated Carbon-Bromine Bond Dissociation Energies (BDE) in Aromatic Compounds
| Compound | Bond | Computational Method | Calculated BDE (kcal/mol) |
| Bromobenzene | C-Br | G3(MP2,CC)//B3LYP/6-31G(d) | 80.9 |
| 1-Bromonaphthalene | C-Br | G3(MP2,CC)//B3LYP/6-31G(d) | 82.3 |
This table presents illustrative data for analogous compounds to provide context for the expected range of C-Br BDEs in aromatic systems. The values are not specific to this compound.
Prediction of Molecular Properties and Reactivity
In silico methods are instrumental in predicting a wide array of molecular properties and reactivity descriptors for novel compounds, guiding further experimental work. For this compound, various molecular descriptors can be calculated using computational software to build a profile of its likely chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for classes of compounds like quinoline derivatives to predict their biological activities. nih.govnih.govmdpi.comucm.esmdpi.com These models correlate calculated molecular descriptors with experimentally determined activities. Key descriptors include electronic, steric, and lipophilic properties.
The reactivity of a molecule can be understood through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap generally suggests higher reactivity.
For this compound, the presence of the amino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the bromine atoms, being electronegative, would lower the LUMO energy, potentially increasing its reactivity towards nucleophiles.
The following table presents a hypothetical set of molecular descriptors that could be calculated for this compound and its analogues.
Table 2: Predicted Molecular Properties and Reactivity Descriptors for a Hypothetical Halogenated Quinoline Amine
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 330.99 g/mol | Basic molecular property |
| LogP (Octanol-Water Partition Coefficient) | ~4.5 | Indicates lipophilicity and potential membrane permeability |
| HOMO Energy | ~ -5.8 eV | Relates to ionization potential and susceptibility to electrophiles |
| LUMO Energy | ~ -1.2 eV | Relates to electron affinity and susceptibility to nucleophiles |
| HOMO-LUMO Gap | ~ 4.6 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule |
| Polarizability | ~ 25 ų | Measure of the deformability of the electron cloud |
This table contains hypothetical data for an analogous compound and serves to illustrate the types of properties that can be predicted computationally. The values are not experimentally verified for this compound.
Future Perspectives and Research Directions for 6,8 Dibromo 2 Methylquinolin 3 Amine
Rational Design Principles in Medicinal Chemistry for Enhanced Biological Activity
The future development of potent drug candidates from the 6,8-dibromo-2-methylquinolin-3-amine scaffold will heavily rely on the application of rational design principles to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the molecule's structure to understand the contribution of each functional group to its pharmacological effect. nih.gov
For quinoline (B57606) derivatives, SAR studies have established several key principles. The nature and position of substituents on the quinoline ring dramatically influence activity. For instance, the presence of halogen atoms, such as the two bromine atoms in the target molecule, can significantly enhance potency. youtube.comnih.gov Specifically, bromo-substituted quinolines have demonstrated strong antiproliferative activity against various tumor cell lines. researchgate.netgelisim.edu.trulakbim.gov.tr The amine group at the C3 position is also critical, as aminoquinolines are a well-established class of therapeutic agents. nih.govesr.ie Investigation has shown that a substituent at the 3-position of the quinoline ring is a critical structural feature for certain biological activities. acs.org
Future rational design strategies for this compound would involve:
Modification of the C3-Amine Group: Synthesizing a library of analogs by acylating or alkylating the C3-amine to explore how changes in size, electronics, and hydrogen bonding capacity affect target binding and cellular activity.
Substitution at the C2-Methyl Group: Exploring the impact of replacing the methyl group with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.
Variation of Halogen Atoms: Replacing the bromine atoms with other halogens like chlorine or fluorine to fine-tune lipophilicity and electronic properties, which can impact absorption, distribution, metabolism, and excretion (ADME) profiles.
Computational and In Silico Modeling: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity of newly designed analogs to specific biological targets, thereby prioritizing synthetic efforts.
Table 1: Influence of Substituents on Quinoline Ring Bioactivity
| Position | Substituent Type | General Impact on Biological Activity | Reference |
|---|---|---|---|
| C3 | Amine/Substituted Amine | Often critical for activity; modifications can fine-tune potency and selectivity. | acs.org |
| C6, C8 | Halogen (e.g., Bromo) | Generally enhances antiproliferative and antimicrobial activity. | researchgate.netgelisim.edu.tr |
| C2 | Methyl/Alkyl | Can influence steric interactions with the target protein. | pharmacy180.com |
| C7 | Electron-withdrawing group (e.g., Chloro) | Often considered optimal for antimalarial activity. | youtube.compharmacy180.com |
| C8 | Hydroxyl Group | Can lead to potent anticancer activity, particularly when combined with halogens at C5 and C7. | researchgate.net |
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
The broad spectrum of biological activities reported for quinoline derivatives provides a fertile ground for discovering novel therapeutic applications for this compound. rsc.org The known mechanisms of action for similar compounds can guide this exploration.
Anticancer Activity: Many quinoline derivatives exert their anticancer effects through mechanisms like DNA intercalation and inhibition of topoisomerase I, an enzyme crucial for DNA replication. researchgate.netmdpi.com Molecular docking studies of a similar compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, suggest it may effectively intercalate with DNA. mdpi.com Additionally, some quinolines function as noncovalent proteasome inhibitors, inducing apoptosis in cancer cells. nih.gov Given that di-brominated quinolines show significant cytotoxic effects, this compound is a promising candidate for development as an anticancer agent, potentially acting through these established mechanisms. researchgate.netgelisim.edu.trulakbim.gov.tr
Antimicrobial and Antiviral Activity: The 4-aminoquinoline (B48711) scaffold is famous for its antimalarial properties, primarily by inhibiting heme polymerase in the parasite, leading to a toxic accumulation of heme. nih.govrxlist.com While the subject compound is a 3-aminoquinoline, the general principle of targeting parasitic metabolic pathways could be a viable research avenue. Furthermore, quinolines have shown potential as antiviral agents, with chloroquine (B1663885) and hydroxychloroquine (B89500) being investigated for their ability to interfere with viral replication by altering endosomal pH. rxlist.comnih.gov The antimicrobial potential of 6,8-dibromo-substituted compounds has also been noted in related heterocyclic systems like quinazolinones. nih.gov
Anti-inflammatory Properties: Certain quinoline hybrids have demonstrated anti-inflammatory activity comparable to standard drugs like diclofenac. frontiersin.org Future research could involve screening this compound and its derivatives in cellular and animal models of inflammation to uncover potential new treatments for inflammatory disorders.
Table 2: Potential Therapeutic Targets for Quinoline Derivatives
| Therapeutic Area | Potential Mechanism/Target | Relevance for this compound | Reference |
|---|---|---|---|
| Oncology | DNA Intercalation; Topoisomerase I Inhibition; Proteasome Inhibition | The dibromo-substitution is associated with potent cytotoxic and apoptotic effects. | researchgate.netmdpi.comnih.gov |
| Infectious Disease | Heme Polymerase Inhibition (Malaria); Alteration of Endosomal pH (Viral) | The core aminoquinoline structure is a known anti-infective pharmacophore. | nih.govnih.gov |
| Inflammation | Inhibition of Albumin Denaturation | Quinoline hybrids have shown promise, suggesting the core scaffold has anti-inflammatory potential. | frontiersin.org |
Advancements in Green Chemistry Approaches for Synthesis of Dihaloquinolines
The future production of this compound and its analogs must consider environmental sustainability. Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often require harsh conditions, hazardous reagents, and generate significant chemical waste. jocpr.comijpsjournal.comtandfonline.com Green chemistry offers a portfolio of advanced, eco-friendly alternatives that are more efficient and atom-economical. ijpsjournal.commdpi.com
Key green chemistry strategies applicable to the synthesis of dihaloquinolines include:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. mdpi.commdpi.com For example, a modified Skraup reaction under microwave heating has been shown to produce quinoline analogs efficiently. mdpi.com
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a central tenet of sustainable synthesis. tandfonline.com Furthermore, employing reusable solid acid catalysts (e.g., Nafion NR50) or biodegradable catalysts like formic acid can enhance the environmental profile of the synthesis. ijpsjournal.commdpi.com
Metal-Free Halogenation: Recent protocols have been developed for the regioselective C-H halogenation of quinolines using inexpensive and atom-economical reagents like trihaloisocyanuric acids at room temperature, avoiding the need for metal catalysts. rsc.orgrsc.org This approach is highly suitable for producing halogenated quinoline derivatives. rsc.org
One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel without isolating intermediates minimizes solvent use, purification steps, and waste generation. tandfonline.commdpi.com
These modern synthetic methods provide a pathway to produce this compound and a diverse library of its derivatives in a cost-effective and environmentally responsible manner, which is crucial for scalable pharmaceutical manufacturing. mdpi.com
Table 3: Comparison of Traditional vs. Green Synthesis Methods for Quinolines
| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Green Chemistry Approaches | Reference |
|---|---|---|---|
| Conditions | High temperatures, harsh acids (e.g., H₂SO₄) | Milder conditions, room temperature, microwave irradiation | tandfonline.commdpi.com |
| Solvents | Often uses hazardous organic solvents | Water, ethanol, ionic liquids, or solvent-free | ijpsjournal.comtandfonline.com |
| Catalysts | Stoichiometric, often corrosive reagents | Recyclable solid acids, biodegradable catalysts, metal-free systems | ijpsjournal.commdpi.comrsc.org |
| Efficiency | Can have low yields and long reaction times | Higher yields, shorter reaction times | mdpi.commdpi.com |
| Waste | Significant byproduct and solvent waste | Reduced waste, higher atom economy | tandfonline.com |
Q & A
Q. What are the recommended synthetic routes for 6,8-dibromo-2-methylquinolin-3-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound can be approached via halogenation and functionalization of quinoline precursors. Key strategies include:
- Vilsmeier-Haack Formylation : Use MSCL-DMF/DMAC reagent systems to introduce formyl/acetyl groups at the 3-position of quinoline scaffolds, followed by bromination (e.g., using PBr₃ or NBS) .
- Schiff Base Formation : React 2-ethoxy-quinoline-3-carbaldehyde with substituted benzimidazoles in DMF/ethanol mixtures to stabilize intermediates .
Q. Optimization Tips :
- Control temperature (e.g., room temperature for Schiff base reactions to avoid side products).
- Use vacuum filtration for precipitate isolation to improve purity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity Considerations | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | MSCL-DMF/DMAC, PBr₃ | 60-75 | Halogenation efficiency | |
| Schiff Base Intermediate | DMF, ethanol, RT stirring | 70-85 | Solvent polarity effects |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C6/C8). Compare with similar compounds like 6-bromo-2-methoxyquinoline derivatives .
- X-ray Crystallography : Resolve crystal packing and non-covalent interactions (e.g., C–H···O, Br···π). For example, triclinic systems (space group P1) with cell parameters a = 9.7549 Å, b = 11.1719 Å, and intermolecular distances of 3.2–3.5 Å .
- Mass Spectrometry : Confirm molecular weight (343.02 g/mol) and isotopic patterns due to bromine .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to 2,6-dimethyl-4-quinolinamine protocols) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Data Triangulation : Cross-validate results using multiple assays (e.g., antimicrobial testing against Mycobacterium tuberculosis and cytotoxicity profiling) .
- Structural Confirmation : Ensure compound purity via X-ray crystallography to rule out polymorphic effects .
- Meta-Analysis : Compare substituent effects (e.g., methoxy vs. methyl groups) across studies to identify activity trends .
Q. What strategies are effective for analyzing non-covalent interactions in the crystal packing of this compound derivatives?
Methodological Answer:
Q. Table 2: Key Crystal Packing Data
| Interaction Type | Distance (Å) | Angle (°) | Contribution to Packing (%) | Reference |
|---|---|---|---|---|
| C–H···O | 2.89 | 145 | 25 | |
| Br···π | 3.42 | 90 | 18 |
Q. How can computational modeling complement experimental data in understanding the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting electron-deficient regions at bromine sites.
- Molecular Docking : Screen against biological targets (e.g., PI3Kδ inhibitors) to rationalize activity differences compared to analogs like AMG319 .
- MD Simulations : Simulate solvation effects in DMSO/water mixtures to correlate with experimental solubility data .
Q. How can structure-activity relationships (SAR) be established for antimicrobial derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with methoxy, ethyl, or fluorine groups at C2/C4 and test against Gram-positive/-negative bacteria .
- Bioisosteric Replacement : Replace bromine with chlorine to assess halogen size effects on membrane penetration .
- Pharmacophore Modeling : Identify critical moieties (e.g., planar quinoline ring) using tools like Schrodinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
